molecular formula C18H12FN3O2S B11105401 4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11105401
M. Wt: 353.4 g/mol
InChI Key: GBDCCCBYSBPPQN-UHFFFAOYSA-N
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Description

4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves multiple steps, typically starting with the preparation of the benzothiazole coreThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities. Similar compounds include other benzothiazole derivatives, such as:

Properties

Molecular Formula

C18H12FN3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-fluoro-N-(8-methyl-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C18H12FN3O2S/c1-10-2-7-14-15(8-10)25-18-20-9-13(17(24)22(14)18)21-16(23)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,21,23)

InChI Key

GBDCCCBYSBPPQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)F

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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